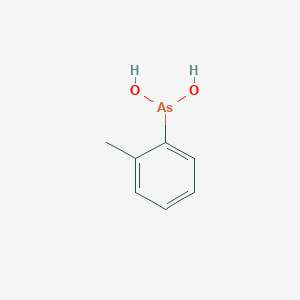
(2-Methylphenyl)arsonous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylphenyl)arsonous acid is an organoarsenic compound characterized by the presence of an arsonous acid group attached to a 2-methylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)arsonous acid typically involves the reaction of 2-methylphenylmagnesium bromide with arsenic trichloride, followed by hydrolysis. The reaction conditions often require an inert atmosphere and low temperatures to prevent the decomposition of reactive intermediates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as laboratory methods, scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylphenyl)arsonous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2-Methylphenyl)arsonic acid.
Reduction: Reduction reactions can convert the arsonous acid group to an arsine group.
Substitution: The arsonous acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: (2-Methylphenyl)arsonic acid.
Reduction: (2-Methylphenyl)arsine.
Substitution: Various substituted arsonous acids depending on the reagents used.
Applications De Recherche Scientifique
(2-Methylphenyl)arsonous acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Methylphenyl)arsonous acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The pathways involved in its mechanism of action are still under investigation, but they likely include oxidative stress and disruption of cellular redox balance.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsenous acid: Similar in structure but lacks the 2-methylphenyl group.
(2-Methylphenyl)arsonic acid: The oxidized form of (2-Methylphenyl)arsonous acid.
(2-Methylphenyl)arsine: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical properties and reactivity compared to other organoarsenic compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
62824-62-8 |
|---|---|
Formule moléculaire |
C7H9AsO2 |
Poids moléculaire |
200.07 g/mol |
Nom IUPAC |
(2-methylphenyl)arsonous acid |
InChI |
InChI=1S/C7H9AsO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,9-10H,1H3 |
Clé InChI |
CJFPARXFMBITAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1[As](O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



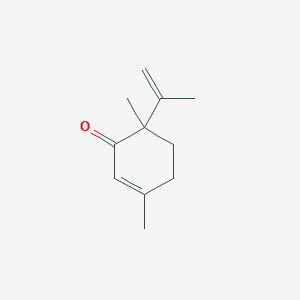
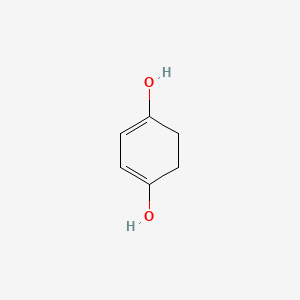
![7-Azaspiro[6.6]tridecan-7-ium chloride](/img/structure/B14503004.png)
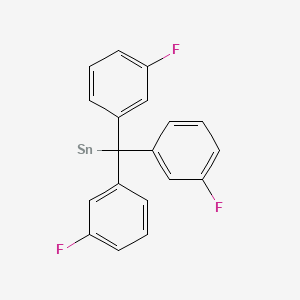

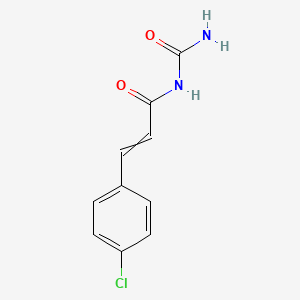

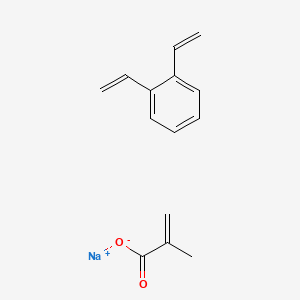
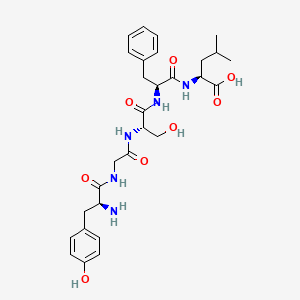
![Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)-](/img/structure/B14503044.png)
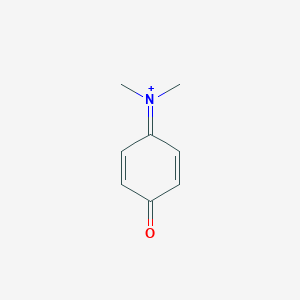

![N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14503061.png)
